N-(1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with the CAS number 477331-29-6 and a molecular formula of C24H21N5O4S. This compound is notable for its structural complexity and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to the presence of diverse functional groups that may interact with biological targets.
N-(1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide belongs to the class of benzodioxoles, which are characterized by a benzene ring fused to a dioxole ring. This structural feature contributes to its chemical properties and potential biological activities .
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps that include the formation of the benzodioxole moiety followed by the introduction of various substituents through nucleophilic substitution reactions.
The molecular structure can be represented using various notations:
CCOc1ccc(cc1)n1c(SCC(=O)Nc2ccc3c(c2)OCO3)nnc1c1cccnc1This notation encapsulates the complex arrangement of atoms within the molecule.
The molecular weight of N-(1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is approximately 475.52 g/mol. The compound's structure features multiple rings and functional groups that contribute to its chemical reactivity and potential biological activity.
The compound may undergo several types of chemical reactions:
The detailed mechanisms for these reactions would depend on specific conditions such as solvent choice, temperature, and concentration of reactants.
Further pharmacological studies would be necessary to elucidate the precise mechanism by which this compound exerts its biological effects.
The compound is likely to be a solid at room temperature due to its complex structure. Specific melting points or boiling points have not been widely reported in available literature.
Key chemical properties include:
Relevant data on these properties would require experimental validation.
N-(1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide could have several applications in scientific research:
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7